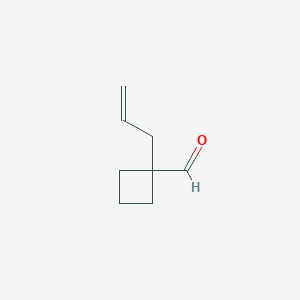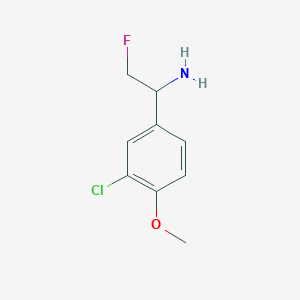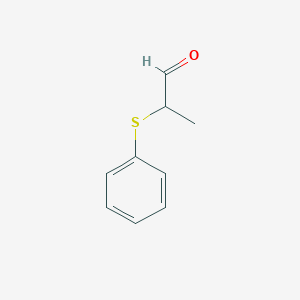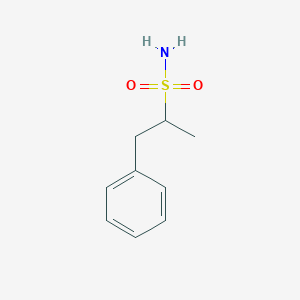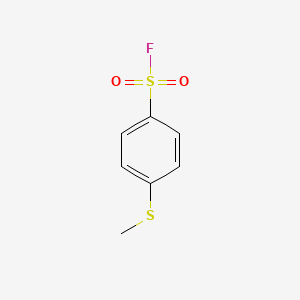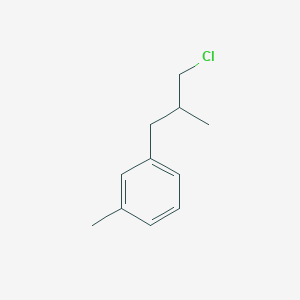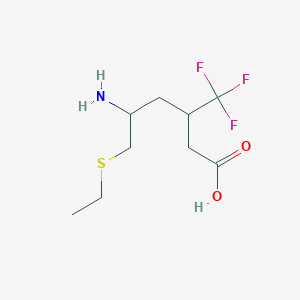
2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H6BrClO3 It is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring, along with an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid typically involves the bromination and chlorination of hydroxyphenylacetic acid derivatives. One common method includes the bromination of 3-chloro-2-hydroxyphenylacetic acid using bromine in an organic solvent such as chloroform or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
化学反应分析
Types of Reactions
2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydroxyphenylacetic acid.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-5-chloro-2-hydroxybenzoic acid.
Reduction: Formation of 3-chloro-2-hydroxyphenylacetic acid.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.
科学研究应用
2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine and chlorine) and the hydroxyl group allows the compound to form hydrogen bonds and halogen bonds with biological macromolecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
2-(3-Bromo-2-hydroxyphenyl)acetic acid: Similar structure but lacks the chlorine atom.
3-Bromo-5-chloro-2-hydroxyacetophenone: Similar structure but with a ketone group instead of the acetic acid moiety.
Uniqueness
2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid is unique due to the combination of bromine, chlorine, and hydroxyl groups on the phenyl ring, along with the acetic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
属性
分子式 |
C8H6BrClO3 |
|---|---|
分子量 |
265.49 g/mol |
IUPAC 名称 |
2-(3-bromo-5-chloro-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-6-3-5(10)1-4(8(6)13)2-7(11)12/h1,3,13H,2H2,(H,11,12) |
InChI 键 |
JFSOJWGGEFBZHC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1CC(=O)O)O)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13216817.png)
![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzonitrile](/img/structure/B13216825.png)

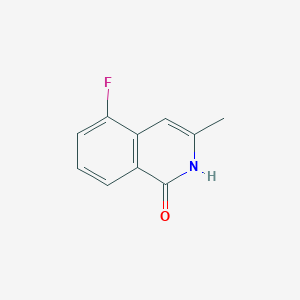
![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13216837.png)
